4-(2-Fluorobenzyloxy)benzyl bromide
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Overview
Description
4-(2-Fluorobenzyloxy)benzyl bromide is an organic compound with the molecular formula C14H12BrFO. It consists of a benzene ring substituted with a bromomethyl group and a fluorobenzyloxy group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide typically involves the bromination of 4-(2-Fluorobenzyloxy)toluene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow photochemical bromination. This method uses in situ generated bromine from sodium bromate (NaBrO3) and hydrobromic acid (HBr) under LED irradiation. This process is efficient and environmentally friendly, providing high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorobenzyloxy)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromide to a corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrocarbons.
Scientific Research Applications
4-(2-Fluorobenzyloxy)benzyl bromide is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzyloxy)benzyl bromide involves its reactivity as an electrophile. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic pathways to create diverse chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Benzyl bromide: Similar structure but lacks the fluorobenzyloxy group.
4-Fluorobenzyl bromide: Similar but lacks the benzyloxy group.
4-(2-Chlorobenzyloxy)benzyl bromide: Similar but with a chlorine atom instead of fluorine.
Uniqueness: 4-(2-Fluorobenzyloxy)benzyl bromide is unique due to the presence of both the fluorobenzyloxy and bromomethyl groups, which confer distinct reactivity and properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-(bromomethyl)-4-[(2-fluorophenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOCIELKSLVREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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